- Phenyl-sulfamoyl benzoic acids as ERAP1 modulators and preparation, World Intellectual Property Organization, , ,
Cas no 954239-15-7 ((2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER)
954239-15-7 structure
Product Name:(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER
Número CAS:954239-15-7
MF:C11H15BrN2O2
Megavatios:287.153002023697
MDL:MFCD09701256
CID:1985854
Update Time:2023-09-12
(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER Propiedades químicas y físicas
Nombre e identificación
-
- (2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER
- (2-Amino-4-bromophenyl)carbamic acid tert-butyl ester
- tert-butyl 2-amino-4-bromophenylcarbamate
- 1,1-Dimethylethyl N-(2-amino-4-bromophenyl)carbamate (ACI)
- tert-Butyl (2-amino-4-bromophenyl)carbamate
-
- MDL: MFCD09701256
- Renchi: 1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15)
- Clave inchi: XHYBSLDDHZDSCI-UHFFFAOYSA-N
- Sonrisas: O=C(NC1C(N)=CC(Br)=CC=1)OC(C)(C)C
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 4
(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0459-1g |
(2-Amino-4-bromo-phenyl)-carbamic acid tert-butyl ester |
954239-15-7 | 96% | 1g |
2527.17CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0459-5g |
(2-Amino-4-bromo-phenyl)-carbamic acid tert-butyl ester |
954239-15-7 | 96% | 5g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0459-500mg |
(2-Amino-4-bromo-phenyl)-carbamic acid tert-butyl ester |
954239-15-7 | 96% | 500mg |
1687.6CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0459-250mg |
(2-Amino-4-bromo-phenyl)-carbamic acid tert-butyl ester |
954239-15-7 | 96% | 250mg |
1263.58CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0459-100mg |
(2-Amino-4-bromo-phenyl)-carbamic acid tert-butyl ester |
954239-15-7 | 96% | 100mg |
1060.05CNY | 2021-05-08 | |
| TRC | A596725-50mg |
(2-Amino-4-Bromo-Phenyl)-Carbamic Acid Tert-Butyl Ester |
954239-15-7 | 50mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A596725-100mg |
(2-Amino-4-Bromo-Phenyl)-Carbamic Acid Tert-Butyl Ester |
954239-15-7 | 100mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A596725-500mg |
(2-Amino-4-Bromo-Phenyl)-Carbamic Acid Tert-Butyl Ester |
954239-15-7 | 500mg |
$ 320.00 | 2022-06-08 | ||
| eNovation Chemicals LLC | D967501-100mg |
(2-Amino-4-bromo-phenyl)-carbamic acid tert-butyl ester |
954239-15-7 | 95% | 100mg |
$190 | 2024-07-28 | |
| eNovation Chemicals LLC | D967501-250mg |
(2-Amino-4-bromo-phenyl)-carbamic acid tert-butyl ester |
954239-15-7 | 95% | 250mg |
$185 | 2024-07-28 |
(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Iron , Ammonium chloride Solvents: Tetrahydrofuran , Water ; 17 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Zinc , Ammonium chloride Solvents: Dimethylformamide , Water ; 2 h, 80 °C
Referencia
- Preparation of 1,2,3-triazole compound as histone deacetylase inhibitor, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron chloride (FeCl3) Solvents: Methanol , Water ; rt; 3 h, reflux
Referencia
- Synthesis and molecular modeling studies of novel tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives and evaluation of their antimicrobial activity, Pharma Chemica, 2014, 6(1), 61-76
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Zinc , Ferrous sulfate heptahydrate , Ammonium chloride Solvents: Ethanol , Water ; rt → 50 °C; 3 h, 50 °C
Referencia
- Preparation of benzodiazepinones as metabotropic glutamate receptor modulators useful in the treatment of CNS disorders, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
Referencia
- Image-Guided Synthesis Reveals Potent Blood-Brain Barrier Permeable Histone Deacetylase Inhibitors, ACS Chemical Neuroscience, 2014, 5(7), 588-596
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Zinc , Ammonium chloride Solvents: Methanol , Water ; 30 min, 80 °C; 2 h, rt
Referencia
- Design, synthesis and evaluation of anti-tumor activities of chidamide derivatives, Youji Huaxue, 2019, 39(7), 1983-1989
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron chloride (FeCl3) Solvents: Methanol ; rt → reflux; 3 h, reflux
Referencia
- Synthesis, characterization and antibacterial evaluation of few 2,3-substituted quinoxalines, Journal of the Chilean Chemical Society, 2010, 55(4), 483-485
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; overnight, rt
Referencia
- Nitrogen-containing heterocyclic derivative, neuroprotective agent, and pharmaceutical composition for cancer treatment, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Acetonitrile ; 15 min, rt
1.2 2 h, rt
1.2 2 h, rt
Referencia
- Synthesis of 2-Alkoxy/Thioalkoxy Benzo[d]imidazoles and 2-Thione Benzo[d]imidazoles via a Phase-Based, Chemoselective Reaction, ACS Combinatorial Science, 2017, 19(12), 738-747
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Iron Solvents: Acetic acid ; rt; 30 min, reflux
Referencia
- Heteroaryl compounds as metabotropic glutamate receptor negative allosteric modulators and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 72 h, rt
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 48 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.4 Reagents: Zinc , Ammonium chloride Solvents: Dimethylformamide , Water ; 30 min, 80 °C; 2 h, rt
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 48 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.4 Reagents: Zinc , Ammonium chloride Solvents: Dimethylformamide , Water ; 30 min, 80 °C; 2 h, rt
Referencia
- Benzimidazole derivatives, method for the production thereof, their use as FXR agonists and pharmaceutical preparations containing the same, World Intellectual Property Organization, , ,
(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER Raw materials
- Di-tert-butyl dicarbonate
- N-(4-Bromo-2-nitrophenyl)carbamic Acid tert-Butyl Ester
- 4-Bromobenzene-1,2-diamine
- 4-Bromo-2-nitroaniline
(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER Preparation Products
(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:954239-15-7)(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER
Número de pedido:A1046267
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 17:21
Precio ($):1082.0
Correo electrónico:sales@amadischem.com
(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER Literatura relevante
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:954239-15-7)(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER
Pureza:99%
Cantidad:5g
Precio ($):1082.0